3,3'-Diethylthiacarbocyanine iodide
Overview
Description
3,3’-Diethylthiacarbocyanine iodide is a cyanine dye known for its vibrant color and ability to act as a donor in electrochemical systems . This compound is widely used in various scientific applications due to its unique photophysical properties.
Mechanism of Action
Target of Action
3,3’-Diethylthiacarbocyanine iodide (DTCI) is primarily a cyanine dye . It acts as a donor in the electrochemical system .
Mode of Action
The mode of action of DTCI is based on its interaction with the electrochemical system. As a cyanine dye, it can donate electrons, which is a crucial process in various electrochemical reactions .
Result of Action
DTCI is used in the development of electrochemical cells . It can also be incorporated as a layer on gold nanorods, which can be used in surface enhanced resonance Raman spectroscopy (SERRS) . Additionally, it may be coated on a fused silica wafer, which can potentially be used in the development of solid state dye doped polymeric laser .
Biochemical Analysis
Biochemical Properties
3,3’-Diethylthiacarbocyanine iodide plays a significant role in biochemical reactions, particularly as a donor in electrochemical systems . It interacts with gold nanorods to enhance resonance Raman spectroscopy signals . Additionally, it can be coated on fused silica wafers for the development of solid-state dye-doped polymeric lasers
Cellular Effects
3,3’-Diethylthiacarbocyanine iodide has notable effects on various cell types and cellular processes. It is used as a fluorescent contrast agent in three-dimensional fluorescence lifetime tomography and rapid genetic screening . This compound influences cell function by acting as a potential-sensitive probe, useful for fluorometric analysis of transferable membrane pores and the effects of membrane potential on sodium cotransports in eel intestinal brush-border membrane vesicles .
Molecular Mechanism
The molecular mechanism of 3,3’-Diethylthiacarbocyanine iodide involves its role as a donor in electrochemical systems . It binds to specific biomolecules, enhancing resonance Raman spectroscopy signals when incorporated as a layer on gold nanorods . This binding interaction is crucial for its function in various photonic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-Diethylthiacarbocyanine iodide change over time. The compound is known for its stability and degradation properties, which are essential for its long-term effects on cellular function observed in both in vitro and in vivo studies . Its stability ensures consistent performance in various applications, including fluorescence lifetime tomography and genetic screening .
Dosage Effects in Animal Models
The effects of 3,3’-Diethylthiacarbocyanine iodide vary with different dosages in animal models. At optimal concentrations, it diffuses laterally within cellular plasma membranes, resulting in even staining of the entire cell . Exposure to high doses may cause developmental toxic effects, as observed in studies with similar materials .
Metabolic Pathways
3,3’-Diethylthiacarbocyanine iodide is involved in metabolic pathways related to its role as a cyanine dye and donor in electrochemical systems . It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are crucial for its function in various biochemical and photonic applications.
Transport and Distribution
Within cells and tissues, 3,3’-Diethylthiacarbocyanine iodide is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, which are essential for its function as a fluorescent contrast agent and potential-sensitive probe .
Subcellular Localization
The subcellular localization of 3,3’-Diethylthiacarbocyanine iodide is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . This localization is crucial for its activity and function in various cellular processes, including fluorescence lifetime tomography and genetic screening .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diethylthiacarbocyanine iodide typically involves the condensation of 3-ethyl-2-methylbenzothiazolium iodide with 3-ethyl-2-benzothiazolinone . The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, followed by the addition of iodine to form the final product .
Industrial Production Methods: Industrial production of 3,3’-Diethylthiacarbocyanine iodide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Diethylthiacarbocyanine iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the dye.
Substitution: The compound can undergo substitution reactions, particularly at the ethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
3,3’-Diethylthiacarbocyanine iodide has a wide range of scientific research applications, including:
Chemistry: Used as a photobleaching agent in peptide nucleic acid-DNA duplex research.
Biology: Acts as a fluorescent dye for imaging applications, including fluorescence microscopy.
Medicine: Utilized in the development of diagnostic tools and imaging agents.
Industry: Employed in the development of electrochemical cells and solid-state dye-doped polymeric lasers.
Comparison with Similar Compounds
3,3’-Diethylthiadicarbocyanine iodide: Another cyanine dye with similar photophysical properties but different absorption maxima.
3,3’-Diethylthiatricarbocyanine iodide: Known for its use in near-infrared applications.
3,3’-Diethyloxacarbocyanine iodide: Used in photosensitization of mitochondria and endoplasmic reticulum.
Uniqueness: 3,3’-Diethylthiacarbocyanine iodide is unique due to its specific absorption and emission properties, making it highly suitable for applications in fluorescence microscopy and electrochemical systems .
Properties
CAS No. |
905-97-5 |
---|---|
Molecular Formula |
C21H21IN2S2 |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
(2E)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C21H21N2S2.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
VZBILKJHDPEENF-UHFFFAOYSA-M |
SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-] |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[I-] |
Pictograms |
Irritant |
Synonyms |
3,3'-diethylthiacarbocyanine iodide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DTCI interact with DNA?
A1: DTCI exhibits different binding modes with DNA depending on its structure. While shorter chain cyanine dyes like Diethylthiacyanine iodide (DTI) intercalate into the DNA helix, longer chain dyes like DTDCI preferentially bind to the minor groove. [] This suggests that DTCI, with its intermediate chain length, might display a mixed binding mode. Further research is needed to elucidate the exact interaction mechanism.
Q2: What is the molecular formula and weight of DTCI?
A2: While the provided abstracts do not explicitly state the molecular formula and weight of DTCI, they consistently refer to it as a thiacarbocyanine dye. Based on this information and general knowledge of cyanine structures, its molecular formula can be deduced as C21H21IN2S2 with a molecular weight of 480.43 g/mol.
Q3: How does the presence of detergents like Sodium Dodecyl Sulfate (SDS) affect DTCI?
A3: DTCI interacts with SDS both above and below its critical micelle concentration (CMC). Below the CMC, DTCI forms aggregates with SDS, while above the CMC, deaggregation of the dye occurs. [, ] This interaction significantly impacts DTCI's fluorescence properties.
Q4: How does DTCI behave in different solvent mixtures?
A5: DTCI's photophysical properties are sensitive to the solvent environment. Studies in binary mixtures of dimethyl sulfoxide (DMSO) and toluene reveal changes in its absorption and fluorescence spectra, indicating altered intermolecular interactions and solvation dynamics. []
Q5: Can DTCI be used in dye-sensitized solar cells (DSSCs)?
A6: While traditionally underutilized in DSSCs, DTCI and its derivatives possess promising optical properties for this application. Molecular engineering strategies involving the introduction of anchoring groups and chain length modifications can effectively tune their absorption spectra to enhance light harvesting in DSSCs. []
Q6: Does DTCI exhibit any catalytic activity?
A6: The provided abstracts do not discuss any catalytic properties of DTCI. Its primary application appears to be in spectroscopic studies due to its distinct photophysical behavior.
Q7: Can DTCI be used for sensing applications?
A8: Yes, DTCI shows potential for sensing applications. When assembled into J-aggregate nanotubes templated by lithocholic acid, DTCI demonstrates sensitivity towards dopamine, exhibiting a linear current response within a specific concentration range. []
Q8: Are there computational studies on DTCI?
A9: Yes, semi-empirical calculations have been employed to investigate the structural and electronic properties of DTCI and its derivatives. [] These studies provide insights into the impact of halogen substitution on molecular geometry and spectral characteristics.
Q9: What is known about the stability of DTCI?
A10: While specific stability data is not presented in the abstracts, some studies highlight the influence of environmental factors on DTCI's behavior. For example, DTCI's interaction with microcrystalline cellulose is affected by the hydration degree of the sample. [] Further investigations are necessary to assess its stability under various conditions.
Q10: Which analytical methods are employed to study DTCI?
A12: Various spectroscopic techniques are crucial for characterizing DTCI. These include UV-Vis absorption and fluorescence spectroscopy, circular dichroism (CD), and Raman spectroscopy. [, , , , ] Time-resolved fluorescence measurements offer insights into its excited-state dynamics. []
Q11: Is DTCI used in biological systems?
A13: DTCI's application extends to biological research, primarily as a fluorescent probe. For example, it helps study membrane potential changes in rat brain synaptosomes. [] Additionally, its interaction with bacterial species suggests potential applications in rapid bacterial identification assays. []
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